molecular formula C12H12FNO B8322973 N-Acryloyl-2-allyl-4-fluoroaniline

N-Acryloyl-2-allyl-4-fluoroaniline

Cat. No.: B8322973
M. Wt: 205.23 g/mol
InChI Key: QQBJKGBZDUVYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acryloyl-2-allyl-4-fluoroaniline is a fluorinated aromatic amine derivative featuring an acryloyl group (-CO-CH₂-CH₂) and an allyl group (-CH₂-CH=CH₂) substituted at the 2-position of the 4-fluoroaniline core.

The allyl group may participate in further chemical modifications, such as thiol-ene click reactions.

Properties

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

N-(4-fluoro-2-prop-2-enylphenyl)prop-2-enamide

InChI

InChI=1S/C12H12FNO/c1-3-5-9-8-10(13)6-7-11(9)14-12(15)4-2/h3-4,6-8H,1-2,5H2,(H,14,15)

InChI Key

QQBJKGBZDUVYDV-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC(=C1)F)NC(=O)C=C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents Molecular Formula Key Functional Features Reference
N-Acryloyl-2-allyl-4-fluoroaniline Acryloyl (2-position), allyl (2-position) C₁₂H₁₁FNO Fluorine (para), polymerizable groups N/A
N,N-Diallyl-4-fluoroaniline Two allyl groups (N-bound) C₁₂H₁₄FN Dual allyl substituents, liquid state
N,N-(Methyl-2-carboxyisopropyl)-4-fluoroaniline Carboxyisopropyl, methyl groups C₁₄H₁₉FNO₂ Carboxylic acid functionality
4-Fluoro-N-(furan-2-ylmethyl)-2-methylaniline Furanmethyl, methyl groups C₁₂H₁₂FNO Heterocyclic (furan), steric hindrance
2-Chloro-4-fluoro-N-(2-phenylethyl)aniline Chlorine (2-position), phenylethyl C₁₄H₁₃ClFN Halogen diversity, aromatic extension

Key Observations :

  • Electron-Withdrawing Effects : The para-fluoro group in all analogs enhances resonance stabilization and polarizes the aromatic ring, affecting nucleophilic substitution kinetics .
  • Polymerization Potential: The acryloyl group in the target compound distinguishes it from analogs like N,N-diallyl-4-fluoroaniline, which lacks a carbonyl moiety but retains allyl reactivity .
  • Solubility and State : Substituents dictate physical states; N,N-diallyl-4-fluoroaniline is a liquid (yellow oil), while nitro- or carboxy-substituted analogs (e.g., 2-fluoro-5-nitroaniline) are solids with defined melting points .

Physicochemical Properties

  • Molecular Weight: The target compound (C₁₂H₁₁FNO, ~220.22 g/mol) is heavier than N,N-diallyl-4-fluoroaniline (C₁₂H₁₄FN, ~207.24 g/mol) due to the acryloyl group’s carbonyl .
  • Thermal Stability : Nitro-substituted analogs (e.g., 2-fluoro-5-nitroaniline) exhibit higher melting points (~99–101°C) compared to allylated derivatives, which are oils .

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